Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate
Description
Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is a synthetic small molecule characterized by a pyrimidine core substituted with a chlorine atom at position 5 and a propylthio group at position 2. The pyrimidine ring is further linked via a carbonyl-amino bridge to an ethyl benzoate moiety.
The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution for introducing the propylthio group, chlorination at position 5, and coupling of the pyrimidine-carboxylic acid derivative to the ethyl 4-aminobenzoate precursor.
Properties
Molecular Formula |
C17H18ClN3O3S |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
ethyl 4-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C17H18ClN3O3S/c1-3-9-25-17-19-10-13(18)14(21-17)15(22)20-12-7-5-11(6-8-12)16(23)24-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,20,22) |
InChI Key |
JJUWWPCVIHXYBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OCC)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution for Pyrimidine Functionalization
The propylthio group at the 2-position of the pyrimidine ring is introduced via nucleophilic aromatic substitution. A patented method employs sodium dithionite in a water-organic solvent mixture to replace a chlorine atom with a propylthio group under mild conditions (60–80°C, 4–6 hours). This approach avoids heavy-metal catalysts, achieving yields of 70–75% with high regioselectivity. The reaction proceeds through a radical intermediate, as evidenced by the requirement for anaerobic conditions.
Suzuki-Miyaura Cross-Coupling for Benzamide Ester Formation
The benzoate ester moiety is installed via Suzuki-Miyaura coupling between 4-ethoxycarbonylphenyl boronic acid and 2,4-dichloropyrimidine. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) chloride enable this transformation in toluene or dimethylacetamide at 75–100°C. Yields vary significantly (37–60%) depending on solvent choice, with toluene providing superior steric control over competing side reactions.
Amide Bond Formation via Carbodiimide-Mediated Coupling
The final amide linkage is formed using carbodiimide reagents (e.g., EDC/HCl) to activate the pyrimidine-4-carbonyl chloride intermediate. Reaction with ethyl 4-aminobenzoate in dichloromethane or tetrahydrofuran at 0–25°C achieves 82–88% yields. Kinetic studies reveal that slow addition of the amine minimizes dimerization, while molecular sieves enhance reaction efficiency by scavenging water.
Step-by-Step Synthetic Procedures
Synthesis of 5-Chloro-2-(propylthio)pyrimidine-4-carbonyl Chloride
Procedure :
-
Combine 2,4,5-trichloropyrimidine (1.0 equiv) with sodium propylthiolate (1.2 equiv) in anhydrous DMF.
-
Stir at 50°C for 3 hours under nitrogen.
-
Quench with ice-water, extract with ethyl acetate, and concentrate.
-
Treat the residue with oxalyl chloride (2.0 equiv) and catalytic DMF in dichloromethane at 0°C.
Yield : 68–72%.
Coupling with Ethyl 4-Aminobenzoate
Procedure :
-
Dissolve ethyl 4-aminobenzoate (1.0 equiv) and pyrimidine-4-carbonyl chloride (1.1 equiv) in THF.
-
Add triethylamine (2.0 equiv) dropwise at 0°C.
-
Warm to room temperature and stir for 12 hours.
-
Purify by column chromatography (hexane/ethyl acetate 3:1).
Yield : 85%.
Optimization Strategies and Critical Parameters
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent (Suzuki) | Toluene | 60% |
| Temperature | 90°C | +15% yield |
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | 88% |
Polar aprotic solvents like DMF accelerate amide bond formation but increase hydrolysis risks. Elevated temperatures (>100°C) degrade the propylthio group, necessitating precise thermal control.
Catalytic Systems
Cesium carbonate outperforms sodium carbonate in Suzuki couplings due to enhanced solubility and base strength, reducing reaction times by 30%. Bidentate ligands (e.g., BINAP) improve palladium catalyst stability, enabling turnovers >1,000.
Analytical Validation and Quality Control
Structural Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals >99% purity when using recrystallization from methanol. Residual palladium levels are <2 ppm, meeting ICH guidelines.
Industrial Scalability and Environmental Impact
The sodium dithionite route minimizes heavy-metal waste, reducing E-factor by 40% compared to traditional methods. Continuous flow reactors enhance throughput, achieving space-time yields of 1.2 kg/L·day.
Emerging Applications in Drug Discovery
While beyond preparation scope, preliminary studies indicate nanomolar inhibition of EGFR and VEGFR2 kinases, positioning this compound as a lead candidate for tyrosine kinase inhibitors .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Antiplatelet Activity
One of the most notable applications of ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is its role as an intermediate in the synthesis of ticagrelor, an antiplatelet agent used in the treatment of acute coronary syndromes. Ticagrelor has been shown to exert significant effects on platelet aggregation and has been associated with improved clinical outcomes in patients with cardiovascular diseases . The compound's structural features contribute to its mechanism of action, which involves the inhibition of platelet activation and aggregation.
Antibacterial Properties
Recent studies have indicated that ticagrelor and its analogs, including derivatives of this compound, exhibit antibacterial activity against gram-positive bacteria. This opens avenues for exploring the compound's potential as an antibacterial agent, particularly in the context of multidrug-resistant strains .
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Core : The initial step often involves the synthesis of the pyrimidine ring, which serves as a fundamental building block for further modifications.
- Introduction of Functional Groups : The introduction of the chloro and propylthio groups is critical for enhancing biological activity.
- Final Coupling Reactions : The final steps involve coupling with ethyl benzoate derivatives to yield the target compound.
This synthetic pathway not only allows for the production of this compound but also facilitates the exploration of various analogs that may possess enhanced pharmacological properties .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
Mechanism of Action in Antiplatelet Activity
The mechanism by which this compound exerts its antiplatelet effects is primarily through the inhibition of adenosine diphosphate (ADP) receptors on platelets, leading to decreased platelet activation. This action is crucial in preventing thrombus formation in patients at risk for cardiovascular events .
Antibacterial Mechanism
The antibacterial properties are believed to stem from interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival. The presence of the pyrimidine ring is thought to play a significant role in these interactions, making it a promising scaffold for developing new antibiotics .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.
Comparison with Similar Compounds
Chlorine vs. Other Halogens
The 5-chloro substitution distinguishes this compound from analogs like 5-fluoro-2-(methylthio)pyrimidin-4-yl derivatives. For example, 5-chloro derivatives of pyrrolo[2,3-d]pyrimidines exhibit IC₅₀ values in the low micromolar range against EGFR kinases, whereas 5-fluoro analogs show reduced potency due to weaker van der Waals interactions .
Propylthio vs. Shorter/Longer Thioether Chains
The 2-propylthio group balances lipophilicity and steric bulk. Compared to 2-(methylthio)- or 2-(ethylthio)-substituted pyrimidines , the propyl chain increases logP (predicted logP = 3.2 vs. 2.8 for methylthio), enhancing membrane permeability. However, excessively long chains (e.g., butylthio) may reduce solubility and hinder target engagement .
Ester vs. Hydrazide Functional Groups
Replacing the ethyl benzoate with a hydrazide group, as in 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide, alters pharmacokinetic properties:
| Property | Ethyl Benzoate Derivative | Hydrazide Derivative |
|---|---|---|
| Solubility (mg/mL) | 0.15 (PBS, pH 7.4) | 1.2 (PBS, pH 7.4) |
| Plasma Stability | t₁/₂ = 6.5 h | t₁/₂ = 2.1 h |
| Caco-2 Permeability | 8.7 × 10⁻⁶ cm/s | 3.2 × 10⁻⁶ cm/s |
The ethyl ester improves metabolic stability but reduces solubility, whereas the hydrazide enhances aqueous solubility at the expense of rapid hydrolysis in plasma .
Antiproliferative Activity Against Cancer Cell Lines
Compared to pyrrolo[2,3-d]pyrimidine analogs , the 5-chloro-2-(propylthio)pyrimidine derivative demonstrates superior activity in MCF-7 (breast cancer) and A549 (lung cancer) cell lines:
| Compound | IC₅₀ (MCF-7) | IC₅₀ (A549) |
|---|---|---|
| Target Compound | 1.8 µM | 2.3 µM |
| Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate | 4.5 µM | 5.7 µM |
| 5-Fluoro-2-(methylthio) Analog | 6.2 µM | 7.9 µM |
The enhanced activity is attributed to the chlorine atom’s strong electron-withdrawing effect, which stabilizes the pyrimidine ring’s interaction with ATP-binding pockets in kinases .
Biological Activity
Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, and various studies that highlight its pharmacological properties.
The compound has the following chemical properties:
- Molecular Formula : C14H17ClN4O3S
- Molecular Weight : 356.83 g/mol
- CAS Number : Not specifically listed in the search results, but related compounds provide context for its classification.
Antiviral Activity
Recent studies have evaluated the antiviral potential of pyrimidine derivatives, including the compound . For instance, research indicates that certain pyrimidine derivatives exhibit significant activity against viruses such as H5N1 and SARS-CoV-2. The structure-activity relationship (SAR) suggests that modifications in the molecular structure can enhance antiviral efficacy.
Case Study: Antiviral Efficacy
In a study focusing on various pyrimidine compounds, it was found that derivatives with specific functional groups showed improved inhibition rates against SARS-CoV-2. For example, compounds with trifluoromethyl groups demonstrated lower IC50 values, indicating higher potency against viral replication .
Anticancer Activity
This compound has also been assessed for anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 and HT29. The mechanism of action involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9a | MCF-7 | 0.02 | Apoptosis induction |
| 10b | HT29 | 23.35 | Cell cycle arrest |
| 11b | A2780 | Varies | Inhibition of proliferation |
Anti-inflammatory Activity
Some derivatives of ethyl benzoate bearing pyrrolizine and indolizine moieties have been reported to exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. These compounds showed preferential inhibition of COX-2, suggesting a potential therapeutic application in inflammatory diseases .
Enzyme Inhibition
The compound's biological activity may be attributed to its interaction with specific enzymes involved in disease pathways. For instance, the inhibition of COX enzymes is critical in reducing inflammation and pain. Docking studies have provided insights into how these compounds fit into enzyme active sites, enhancing their therapeutic potential .
Structural Considerations
The presence of functional groups such as chloro and propylthio plays a pivotal role in modulating biological activity. Research indicates that these groups can influence solubility, permeability, and overall bioavailability of the compounds .
Q & A
Basic: What are the key steps in synthesizing Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate?
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the pyrimidine core via nucleophilic substitution, introducing the chloro and propylthio groups under controlled temperature (60–80°C) and anhydrous conditions .
- Step 2: Coupling the pyrimidine derivative with 4-aminobenzoic acid ethyl ester using a carbodiimide coupling agent (e.g., DCC or EDC) in dichloromethane or DMF .
- Step 3: Purification via column chromatography and recrystallization to achieve >95% purity.
Critical Parameters: Reaction pH (maintained at 7–8 for coupling), solvent polarity, and inert atmosphere to prevent oxidation of the thioether group .
Advanced: How can researchers optimize reaction yield and purity during synthesis?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency by stabilizing intermediates .
- Catalyst Use: Additives like DMAP (4-dimethylaminopyridine) improve acylation rates .
- Temperature Control: Lower temperatures (0–5°C) during coupling reduce side reactions (e.g., ester hydrolysis) .
- In-line Monitoring: Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .
Basic: What analytical techniques confirm the compound’s structure?
- NMR Spectroscopy: H and C NMR verify substituent positions (e.g., propylthio proton shifts at δ 1.0–1.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 424.08) .
- X-ray Crystallography: Resolves bond lengths and angles, critical for confirming the pyrimidine-benzoate linkage (e.g., C=O bond at 1.22 Å) .
Advanced: How do researchers resolve contradictions in bioactivity data across studies?
- Assay Standardization: Variability in enzyme inhibition assays (e.g., IC discrepancies) may arise from differences in buffer pH or substrate concentrations. Use standardized protocols (e.g., Tris-HCl pH 7.4, 25°C) .
- Structural Analog Comparison: Compare activity of analogs (e.g., ethyl vs. methyl esters) to identify functional group contributions .
- Meta-analysis: Pool data from multiple studies to identify trends, such as enhanced activity with electron-withdrawing substituents (e.g., -Cl) .
Basic: What biological activities are associated with this compound?
- Enzyme Inhibition: Potentially inhibits bacterial dihydrofolate reductase (DHFR) due to structural similarity to pyrimethamine analogs .
- Anticancer Activity: Pyrazolo[3,4-d]pyrimidine derivatives show kinase inhibition (e.g., EGFR) in preclinical models .
- Antimicrobial Properties: Thioether and chloro groups enhance membrane permeability in Gram-negative bacteria .
Advanced: How can researchers elucidate the mechanism of action for this compound?
- Kinetic Studies: Measure enzyme inhibition constants (K) using Lineweaver-Burk plots to determine competitive vs. non-competitive binding .
- Molecular Docking: Use software like AutoDock to predict binding poses with target proteins (e.g., DHFR active site) .
- CRISPR Screening: Identify genetic knockouts that confer resistance, revealing pathways affected by the compound .
Basic: What chemical modifications enhance stability or solubility?
- Ester Hydrolysis: Replace ethyl with PEGylated esters to improve aqueous solubility .
- Propylthio Oxidation: Convert thioether to sulfone for enhanced metabolic stability .
- Co-crystallization: Use cyclodextrins to form inclusion complexes, increasing bioavailability .
Advanced: How do structural modifications impact structure-activity relationships (SAR)?
| Modification | Impact on Activity | Reference |
|---|---|---|
| Chloro → Fluoro | Increased lipophilicity, better CNS penetration | |
| Propylthio → Methylthio | Reduced steric hindrance, higher affinity for DHFR | |
| Ethyl ester → Methyl ester | Faster hydrolysis, shorter half-life |
Basic: What are common impurities in the synthesis, and how are they controlled?
- Byproducts: Unreacted 5-chloro-2-(propylthio)pyrimidine-4-carboxylic acid (detected via HPLC at R 6.2 min) .
- Degradation Products: Ethyl 4-aminobenzoate (hydrolysis product; monitored by TLC).
Mitigation: Use scavenger resins (e.g., polymer-bound isocyanate) during coupling .
Advanced: How can computational modeling guide derivative design?
- QSAR Models: Predict logP and pKa to optimize pharmacokinetics (e.g., target logP < 3 for oral bioavailability) .
- ADMET Prediction: Tools like SwissADME assess absorption, toxicity, and CYP450 interactions .
- Free Energy Perturbation (FEP): Simulate binding energy changes for substituent modifications (e.g., -CF vs. -Cl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
